molecular formula C5H10O3 B167397 1,3,6-Trioxocane CAS No. 1779-19-7

1,3,6-Trioxocane

Cat. No. B167397
CAS RN: 1779-19-7
M. Wt: 118.13 g/mol
InChI Key: AUAGGMPIKOZAJZ-UHFFFAOYSA-N
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Description

1,3,6-Trioxocane, also known as Diethylene glycol formal or Diglycol formal, is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .


Synthesis Analysis

2-Methylene-1,3,6-trioxocane (MTC) can be polymerized via ring-opening in the presence of a radical initiator . The obtained polyester is biodegradable . MTC can also copolymerize with various vinyl monomers such as styrene, vinyl acetate, methyl vinyl ketone, N-vinyl-2-pyrrolidone, N-isopropyl acrylamide, and maleic anhydride .


Molecular Structure Analysis

The molecular structure of 1,3,6-Trioxocane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The radical polymerizations of 2-methylene-1,3,6-trioxocane (MTC) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) were investigated, where different radical initiation, termination, and transfer pathways were observed .


Physical And Chemical Properties Analysis

For 1,3,6-Trioxocane, the NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, entropy, viscosity, thermal conductivity, and enthalpy of formation .

Scientific Research Applications

Chromatographic Analysis

1,3,6-Trioxocane has been utilized in chromatographic analysis. Pasch et al. (1992) demonstrated the separation of benzyloxy-terminated oligo (1,3,6-trioxocane)s into single molar mass components using supercritical fluid chromatography. This method enabled the simultaneous determination of molar mass and functionality type distribution from one chromatogram (Pasch, Krüger, Much, & Just, 1992).

Polymerization Studies

Xu, Lillya, and Chien (1987) reinvestigated the polymerization of 1,3,6-trioxocane, observing the formation of high molecular weight linear polymers without an introduction period. The study highlighted the influence of substituents on polymerizability, noting that 2-butyl-1,3,6-trioxocane polymerizes at a faster rate than trioxocane under identical conditions (Xu, Lillya, & Chien, 1987).

Synthesis of Thermosensitive Polymers

Hiraguri and Tokiwa (2002) focused on synthesizing thermosensitive polymers with enzymatic degradability by copolymerizing 2-methylene-1,3,6-trioxocane and N-isopropylacrylamide. Their research highlighted the potential of 1,3,6-trioxocane in creating environmentally responsive materials (Hiraguri & Tokiwa, 2002).

Thermodynamic Analysis

Busfield and Lee (1975) studied the equilibrium between gaseous monomer and amorphous polymer of 1,3,6-trioxocane. They calculated the thermodynamic values for polymerization, contributing to a better understanding of the polymer's formation and stability (Busfield & Lee, 1975).

Biodegradable Polymer Synthesis

Hiraguri and Tokiwa (2010) explored the ring-opening polymerization of 1,3,6-trioxocane for the synthesis of biodegradable polymers. They demonstrated the ability to incorporate ester groups into polymer backbones, creating materials with functionalities like water-solubility and thermosensitivity (Hiraguri & Tokiwa, 2010).

Enzymatic Degradability

Further research by Hiraguri and Tokiwa in 2001 and 2004 showed the potential of 1,3,6-trioxocane in creating polymers with enzymatic degradability, emphasizing its utility in environmentally-friendly applications (Hiraguri & Tokiwa, 2001); (Hiraguri & Tokiwa, 2004).

Safety And Hazards

1,3,6-Trioxocane is considered a neurotoxin and can cause acute solvent syndrome .

Future Directions

The radical ring-opening polymerization of cyclic ketene acetals like 1,3,6-Trioxocane provides a chain-growth polymerization pathway for polyester synthesis . This method could be used to create various biodegradable polymers with ester groups introduced into the backbone that exhibit certain functionalities . This could be a promising direction for future research and development in the field of biodegradable polymers .

properties

IUPAC Name

1,3,6-trioxocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGGMPIKOZAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-53-0
Record name 1,3,6-Trioxocane, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00170393
Record name 1,3,6-Trioxocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trioxocane

CAS RN

1779-19-7
Record name 1,3,6-Trioxocane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol formal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trioxocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6-trioxocane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYLENE GLYCOL FORMAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
B Xu, CP Lillya, JCW Chien - Macromolecules, 1987 - ACS Publications
The polymerization of 1, 3, 6-trioxocane (TOC) has been reinvestigated. The reaction occurs without an induction period to give high MW linearpolymers. The degree of polymerization …
Number of citations: 12 pubs.acs.org
H Krüger, H Pasch, H Much… - Die …, 1992 - Wiley Online Library
The ring‐opening polymerization of 1,3,6‐trioxocane (TO) in the presence of 2‐hydroxyethyl methacrylate (HEMA) leading to macromonomers is described. According to the activated …
Number of citations: 16 onlinelibrary.wiley.com
H Pasch, H Krüger, H Much, U Just - Journal of Chromatography A, 1992 - Elsevier
Benzyloxy-terminated poly(1,3,6-trioxocane)s are separated into oligomers by supercritical fluid chromatography. Depending on the chemical structure of the polytrioxocane, two to …
Number of citations: 20 www.sciencedirect.com
Y Hiraguri, Y Tokiwa - Clean Products and Processes, 2001 - Springer
2-Methylene-1,3,6-trioxocane (MTC) was copolymerized with N-vinyl-2-pyrroridone (NVP) at 60 C to give enzymatic degradability to water-soluble poly-NVP (PNVP) and thus prepare a …
Number of citations: 10 link.springer.com
H Pasch, H Krüger, H Much, U Just - Polymer, 1992 - Elsevier
Benzyloxy terminated oligo (1,3,6-trioxocane)s are separated into components of single molar mass and functionality by supercritical fluid chromatography. The assignment and …
Number of citations: 17 www.sciencedirect.com
Y Hiraguri, K Katase, Y Tokiwa - … Science, Part A: Pure and Applied …, 2007 - Taylor & Francis

2‐Methylene‐1,3,6‐trioxocane (MTC) and maleic anhydride (MA) were copolymerized in the presence of a radical initiator. Elemental analysis suggested that the obtained …

Number of citations: 8 www.tandfonline.com
H Krüger, H Much, G Schulz… - … Chemistry and Physics, 1990 - Wiley Online Library
The cationic ring‐opening polymerization of 1,3,6‐trioxocane(TO) in presence of benzyl alcohol occurs in accordance with the activated monomer mechanism. In addition to their …
Number of citations: 13 onlinelibrary.wiley.com
F Mehner, T Meissner, A Seifert… - Journal of Polymer …, 2023 - Wiley Online Library
Radical ring‐opening polymerization (RROP) of cyclic ketene acetals allows for the synthesis of functional and biodegradable polyesters. To gain a better understanding of RROP, …
Number of citations: 0 onlinelibrary.wiley.com
Y Hiraguri, Y Tokiwa - Journal of Polymers and the Environment, 2010 - Springer
2-Methylene-1,3,6-trioxocane (MTC) was polymerized via ring-opening in the presence of a radical initiator and the obtained polyester was biodegradable. MTC could also …
Number of citations: 10 link.springer.com
WK Busfield, RM Lee - Die Makromolekulare Chemie …, 1975 - Wiley Online Library
The equilibrium between gaseous monomer (g) and amorphous polymer (c) has been studied for 1,3‐dioxocane and 1,3,6‐trioxocane between 100 and 137C. From the equilibrium …
Number of citations: 6 onlinelibrary.wiley.com

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